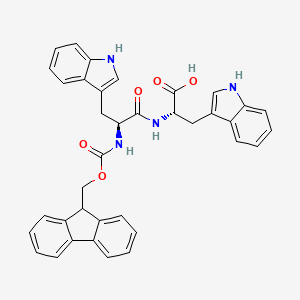

Fmoc-Trp-Trp-OH

Description

Properties

Molecular Formula |

C37H32N4O5 |

|---|---|

Molecular Weight |

612.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C37H32N4O5/c42-35(40-34(36(43)44)18-23-20-39-32-16-8-6-10-25(23)32)33(17-22-19-38-31-15-7-5-9-24(22)31)41-37(45)46-21-30-28-13-3-1-11-26(28)27-12-2-4-14-29(27)30/h1-16,19-20,30,33-34,38-39H,17-18,21H2,(H,40,42)(H,41,45)(H,43,44)/t33-,34-/m0/s1 |

InChI Key |

SIZFXMSWZGJJLM-HEVIKAOCSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Fmoc-Trp-Trp-OH: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

The tryptophan-containing dipeptide, Fmoc-Trp-Trp-OH, is a crucial building block in peptide synthesis, particularly for peptides involved in biological signaling and recognition. The N-terminal fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group, essential for stepwise peptide elongation in Solid-Phase Peptide Synthesis (SPPS). The two tryptophan residues, with their bulky indole side chains, can contribute to significant hydrophobic and π-π stacking interactions within a peptide sequence, influencing its secondary structure and binding affinities.

Physicochemical Data

Quantitative data for this compound and its constituent, Fmoc-Trp-OH, are summarized below for comparison.

| Property | Fmoc-Trp-OH | This compound (Theoretical) |

| CAS Number | 35737-15-6[1][2][3][4] | Not available |

| Molecular Formula | C₂₆H₂₂N₂O₄[1][2][3][4] | C₃₇H₃₂N₄O₅ |

| Molecular Weight | 426.46 g/mol [1][2][3][4] | 612.68 g/mol |

| Appearance | White to off-white crystalline powder[5] | Expected to be a white to off-white solid |

| Melting Point | 182-185 °C[1] | Not determined |

| Optical Activity ([α]²⁰/D) | -29±1°, c = 1% in DMF[1] | Not determined |

| Solubility | Soluble in DMF[1] | Expected to be soluble in DMF, DMSO, and other polar organic solvents |

Spectroscopic Data (Expected)

While specific spectra for this compound are not available, the following table outlines the expected characteristic signals based on its structure.

| Spectroscopic Method | Expected Characteristics for this compound |

| ¹H NMR | Complex aromatic region (δ 7.0-8.5 ppm) from Fmoc and two indole rings. Signals for α-protons of both Trp residues. Amide proton signals. Characteristic signals for the Fmoc group's CH and CH₂ protons. |

| ¹³C NMR | Signals for carbonyl carbons of the peptide bond and carboxylic acid. Aromatic carbons from Fmoc and indole rings. α-carbon signals for both Trp residues. |

| Mass Spectrometry (MS) | Expected [M+H]⁺ at m/z 613.68 and other adducts (e.g., [M+Na]⁺). |

| Infrared (IR) Spectroscopy | Carbonyl (C=O) stretching of the carboxylic acid and amide bond. N-H stretching of the amide and indole rings. Aromatic C-H stretching. |

Synthesis and Purification

The synthesis of this compound can be achieved through either solution-phase or solid-phase peptide synthesis (SPPS) methodologies. The following protocols provide a general framework.

Solution-Phase Synthesis of this compound

This method involves the coupling of Fmoc-Trp-OH with a C-terminally protected tryptophan, followed by deprotection of the C-terminus.

Experimental Protocol:

-

Protection of C-terminal Tryptophan: Protect the carboxylic acid of L-tryptophan as a methyl or benzyl ester.

-

Coupling Reaction:

-

Dissolve Fmoc-Trp-OH (1 equivalent) in a suitable solvent such as N,N-Dimethylformamide (DMF).

-

Add a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU (1.1 equivalents) and an activator such as N-hydroxysuccinimide (NHS) or HOBt (1.1 equivalents).

-

Add the C-terminally protected tryptophan (1 equivalent) and a base like Diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).

-

Extract the product with an organic solvent (e.g., ethyl acetate) and wash with acidic, basic, and brine solutions to remove unreacted starting materials and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

-

C-terminal Deprotection:

-

Cleave the C-terminal protecting group (e.g., saponification for methyl ester or hydrogenolysis for benzyl ester) to yield the final this compound.

-

-

Characterization: Confirm the identity and purity of the final product using NMR, Mass Spectrometry, and HPLC.

Solid-Phase Peptide Synthesis (SPPS) and Cleavage

Alternatively, the dipeptide can be synthesized on a solid support and then cleaved.

Experimental Protocol:

-

Resin Preparation: Swell a suitable resin (e.g., 2-Chlorotrityl chloride resin for protected fragment generation) in DMF.

-

First Amino Acid Coupling: Attach the first Fmoc-Trp-OH to the resin.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound tryptophan using a solution of 20% piperidine in DMF.

-

Second Amino Acid Coupling: Couple the second Fmoc-Trp-OH to the deprotected N-terminus of the resin-bound tryptophan using a coupling agent like HBTU.

-

Cleavage from Resin: Cleave the dipeptide from the resin using a mild acidic solution (e.g., dilute trifluoroacetic acid in dichloromethane) to yield the fully protected this compound.

-

Purification and Characterization: Purify the cleaved product by HPLC and characterize by Mass Spectrometry.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of Fmoc-dipeptides.

Experimental Protocol:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.

-

Detection: UV detection at 220 nm and 280 nm (due to the tryptophan indole rings).

-

Sample Preparation: Dissolve the sample in the mobile phase or a suitable organic solvent.

Role in Drug Development and Research

Fmoc-protected dipeptides like this compound are fundamental building blocks for the synthesis of longer, more complex peptides. The tryptophan-tryptophan motif is of particular interest in drug development due to its involvement in:

-

Protein-Protein Interactions: Tryptophan residues are often found at the interface of protein-protein interactions. Peptides containing Trp-Trp motifs can be designed as inhibitors or modulators of these interactions.

-

Antimicrobial Peptides: Many naturally occurring antimicrobial peptides are rich in tryptophan, which is crucial for their interaction with and disruption of microbial membranes.

-

Self-Assembling Peptides: The hydrophobic and aromatic nature of the tryptophan side chains can drive the self-assembly of peptides into nanostructures, which have applications in drug delivery and tissue engineering.

Visualizations

The following diagrams illustrate key concepts related to the synthesis and application of this compound.

Caption: General workflows for solution-phase and solid-phase synthesis of this compound.

References

In-Depth Technical Guide to Fmoc-Trp-Trp-OH: Synthesis, Characterization, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of the dipeptide Fmoc-Trp-Trp-OH. This document is intended to serve as a valuable resource for researchers in peptide chemistry, drug discovery, and molecular biology.

Core Physicochemical Properties

This compound is a derivative of the dipeptide tryptophyl-tryptophan, where the N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is crucial for its application in solid-phase peptide synthesis (SPPS). The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source/Method |

| Molecular Weight | 612.68 g/mol | Calculated |

| Chemical Formula | C37H32N4O5 | Calculated |

| Fmoc-Trp-OH Molecular Weight | 426.46 g/mol | [1] |

| Tryptophan Molecular Weight | 204.23 g/mol | [2][3][4][5] |

| Water Molecular Weight | 18.015 g/mol | [6][7][8][9] |

The molecular weight of this compound is calculated by adding the molecular weight of Fmoc-Trp-OH to the molecular weight of a tryptophan residue (the molecular weight of tryptophan minus the molecular weight of water, which is lost during the formation of the peptide bond).

Experimental Protocols

The synthesis and purification of this compound are typically achieved through a well-established methodology in peptide chemistry. Below are detailed protocols for its synthesis via solid-phase peptide synthesis (SPPS), followed by purification and characterization.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of the dipeptide on a Wang resin, suitable for producing a C-terminal carboxylic acid.

Materials and Reagents:

-

Fmoc-Trp(Boc)-OH (side-chain protected tryptophan)

-

Wang resin pre-loaded with Fmoc-Trp-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Protocol:

-

Resin Swelling: Swell the Fmoc-Trp-OH pre-loaded Wang resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove residual piperidine.

-

-

Coupling of the Second Tryptophan Residue:

-

In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3 equivalents relative to the resin loading), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Pre-activate the mixture for 15-20 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

Once the reaction is complete, drain the coupling solution and wash the resin with DMF (5-7 times) and DCM (3-5 times).

-

-

Final Fmoc Deprotection: Repeat the Fmoc deprotection step as described in step 2 to remove the Fmoc group from the N-terminal tryptophan.

-

Cleavage from Resin:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cold TFA cleavage cocktail to the resin.

-

Gently agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of TFA to ensure complete recovery.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide under vacuum.

-

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified to a high degree of homogeneity using RP-HPLC.

Instrumentation and Columns:

-

Preparative or semi-preparative HPLC system with a UV detector.

-

C18 reversed-phase column.

Mobile Phases:

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile.

Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a small amount of Solvent B or DMF) and dilute with Solvent A.

-

Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%).

-

Inject the dissolved crude peptide onto the column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30-60 minutes).

-

Monitor the elution profile at a suitable wavelength (typically 220 nm and 280 nm for tryptophan-containing peptides).

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the purified this compound as a white powder.

Characterization by Mass Spectrometry

The identity of the purified peptide is confirmed by mass spectrometry.

Instrumentation:

-

Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF MS).

Protocol:

-

Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid for ESI-MS).

-

Infuse the sample into the mass spectrometer.

-

Acquire the mass spectrum in the positive ion mode.

-

Compare the observed molecular ion peak ([M+H]+) with the calculated molecular weight of this compound (612.68 g/mol ). The expected m/z for the singly charged ion would be approximately 613.69.

Potential Biological Significance and Signaling Pathways

While the direct biological activity of this compound is not extensively documented due to the synthetic protecting group, the core Trp-Trp dipeptide moiety is of interest in various biological contexts. Tryptophan and its metabolites are known to be involved in several key signaling pathways.

-

Kynurenine Pathway: Tryptophan is a precursor to the kynurenine pathway, which produces several neuroactive and immunomodulatory metabolites. The influence of Trp-Trp dipeptides on the enzymes of this pathway is an area for potential investigation.

-

Serotonin Pathway: As a precursor to serotonin, tryptophan metabolism is central to neurotransmission. The uptake and metabolism of Trp-Trp dipeptides could potentially influence serotonin levels.

-

Antimicrobial Activity: Peptides rich in tryptophan have been shown to possess antimicrobial properties. These peptides can interact with and disrupt bacterial cell membranes. The Trp-Trp motif may contribute to such activities.

-

Quorum Sensing: Some cyclic dipeptides containing tryptophan have been found to exhibit anti-quorum sensing activity in bacteria, suggesting a role in modulating bacterial communication and virulence.

Further research is required to elucidate the specific signaling pathways and cellular targets that may be modulated by the Trp-Trp dipeptide.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the solid-phase synthesis of this compound.

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.

References

- 1. scbt.com [scbt.com]

- 2. Tryptophan [webbook.nist.gov]

- 3. Tryptophan [webbook.nist.gov]

- 4. webqc.org [webqc.org]

- 5. D-Tryptophan | C11H12N2O2 | CID 9060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. webqc.org [webqc.org]

- 7. What is the molecular weight of water?A. 21B. 18C. 20D. 16 [vedantu.com]

- 8. Properties of water - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

Fmoc-Trp-Trp-OH spectroscopic data (NMR, IR, MS)

A Comprehensive Technical Guide to the Spectroscopic Analysis of Fmoc-Protected Tryptophan Dipeptides

For researchers, scientists, and professionals in drug development, understanding the spectroscopic characteristics of peptide building blocks is fundamental. This guide focuses on Fmoc-Trp-Trp-OH, a dipeptide derivative of tryptophan protected by a fluorenylmethyloxycarbonyl (Fmoc) group. While specific, publicly available spectroscopic data for this compound is limited, this document provides a detailed framework for its analysis. This includes representative data from its precursor, Fmoc-Trp-OH, generalized experimental protocols for synthesis and characterization, and the expected spectral features of the dipeptide.

Spectroscopic Data of Fmoc-Trp-OH

As a foundational reference, the spectroscopic data for the single amino acid derivative, Nα-(9-Fluorenylmethyloxycarbonyl)-L-tryptophan (Fmoc-Trp-OH), is presented below. This data is crucial for identifying the characteristic signals of the Fmoc group and the tryptophan side chain, which would also be present in the dipeptide this compound.

Table 1: ¹H NMR Spectroscopic Data for Fmoc-Trp-OH

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 10.83 | s | Indole N-H |

| 7.87 | d | Fmoc aromatic C-H |

| 7.68 | t | Fmoc aromatic C-H |

| 7.55 | d | Indole C4-H |

| 7.41 | t | Fmoc aromatic C-H |

| 7.32 | t | Fmoc aromatic C-H |

| 7.28 | d | Indole C7-H |

| 7.08 | s | Indole C2-H |

| 7.02 | t | Indole C6-H |

| 6.95 | t | Indole C5-H |

| 5.25 | d | Amide N-H |

| 4.55 | m | α-CH |

| 4.25 | t | Fmoc CH |

| 4.18 | m | Fmoc CH₂ |

| 3.25 | m | β-CH₂ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for Fmoc-Trp-OH

| Chemical Shift (ppm) | Assignment |

| 173.5 | Carboxyl C=O |

| 156.1 | Fmoc C=O |

| 143.8, 140.7 | Quaternary Fmoc aromatic C |

| 136.1 | Indole C7a |

| 127.6, 127.1, 125.3 | Fmoc aromatic C-H |

| 127.8 | Indole C3a |

| 124.2 | Indole C2 |

| 120.9, 119.9 | Fmoc aromatic C-H |

| 121.1 | Indole C6 |

| 118.7 | Indole C5 |

| 118.3 | Indole C4 |

| 111.3 | Indole C7 |

| 110.0 | Indole C3 |

| 65.6 | Fmoc CH₂ |

| 56.4 | α-CH |

| 46.6 | Fmoc CH |

| 28.1 | β-CH₂ |

Solvent: DMSO-d₆

Table 3: IR and Mass Spectrometry Data for Fmoc-Trp-OH

| Spectroscopic Method | Characteristic Peaks/Values |

| IR (cm⁻¹) | 3400 (N-H stretch, indole), 3300-2500 (O-H stretch, carboxylic acid), 1720 (C=O stretch, Fmoc urethane), 1690 (C=O stretch, carboxylic acid), 1520 (N-H bend) |

| MS (ESI) | m/z: 427.1 [M+H]⁺, 449.1 [M+Na]⁺ (for C₂₆H₂₂N₂O₄) |

Expected Spectroscopic Features of this compound

When a second tryptophan residue is coupled to Fmoc-Trp-OH to form this compound, the following changes in the spectroscopic data are anticipated:

-

¹H NMR:

-

Appearance of a second set of signals for the additional tryptophan residue, including a second indole N-H, α-CH, and β-CH₂ protons. The chemical shifts of these protons will be slightly different from the first residue due to their position in the dipeptide.

-

A second amide N-H proton signal will be observed.

-

The integration of the tryptophan-specific signals will be doubled relative to the single Fmoc group signals.

-

-

¹³C NMR:

-

A second set of carbon signals for the second tryptophan residue will be present.

-

An additional carbonyl signal for the newly formed peptide bond will appear around 170-175 ppm.

-

-

IR:

-

The spectrum will be very similar to Fmoc-Trp-OH, with the characteristic amide bond absorptions (Amide I around 1650 cm⁻¹ and Amide II around 1550 cm⁻¹) becoming more prominent.

-

-

Mass Spectrometry:

-

The molecular weight will increase by the mass of a tryptophan residue minus the mass of water (186.21 g/mol ). Therefore, the expected molecular weight of this compound (C₃₇H₃₂N₄O₅) is approximately 612.68 g/mol . The mass spectrum should show corresponding [M+H]⁺ and [M+Na]⁺ peaks.

-

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This protocol describes a standard liquid-phase peptide coupling method.

-

Activation of Fmoc-Trp-OH: Dissolve Fmoc-Trp-OH (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an activator such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture at 0°C for 30 minutes.

-

Preparation of Tryptophan Methyl Ester: In a separate flask, dissolve L-tryptophan methyl ester hydrochloride (1 equivalent) in DMF and neutralize with a base like diisopropylethylamine (DIPEA) (1.1 equivalents).

-

Coupling Reaction: Add the activated Fmoc-Trp-OH solution to the tryptophan methyl ester solution. Allow the reaction to stir at room temperature overnight.

-

Work-up: Filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used). Dilute the filtrate with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification of Fmoc-Trp-Trp-OMe: Purify the crude product by flash column chromatography on silica gel.

-

Saponification: Dissolve the purified Fmoc-Trp-Trp-OMe in a mixture of tetrahydrofuran (THF) and water. Add LiOH (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Final Work-up: Acidify the reaction mixture with 1M HCl to pH 2-3 and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield this compound.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified dipeptide in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

IR Spectroscopy:

-

Acquire an IR spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.

-

For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.

-

For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote ionization.

-

Introduce the sample into the mass spectrometer using an appropriate ionization source, such as electrospray ionization (ESI).

-

Acquire the mass spectrum in positive ion mode to observe [M+H]⁺ and other adducts.

-

Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Synthesis of Fmoc-Trp-Trp-OH: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of the dipeptide Fmoc-Trp-Trp-OH. The synthesis of tryptophan-containing peptides requires careful consideration to prevent the modification of the indole side chain. This guide details the prevalent solid-phase peptide synthesis (SPPS) strategy, emphasizing the use of side-chain protection for tryptophan residues to ensure high purity and yield of the final product.

Introduction

Tryptophan and its derivatives are crucial components of many biologically active peptides and therapeutic candidates. The synthesis of peptides containing multiple tryptophan residues, such as Trp-Trp, can be challenging due to the susceptibility of the indole ring to oxidation and other side reactions under the conditions of peptide synthesis. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the N-terminus is a standard methodology in modern peptide synthesis. To mitigate unwanted side reactions, the indole nitrogen of the tryptophan side chain is often protected, most commonly with the acid-labile tert-butyloxycarbonyl (Boc) group. This guide will focus on the synthesis of this compound utilizing Fmoc-Trp(Boc)-OH as the key building block.

Synthesis Strategy: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the method of choice for the routine synthesis of peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin). This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.

The synthesis of this compound via SPPS can be broken down into the following key stages:

-

Resin Selection and Loading: A suitable resin is chosen, typically a 2-chlorotrityl chloride (2-CTC) resin, which allows for the cleavage of the final peptide with a preserved C-terminal carboxylic acid. The first amino acid, Fmoc-Trp(Boc)-OH, is loaded onto the resin.

-

Nα-Fmoc Deprotection: The temporary Fmoc protecting group on the α-amine of the resin-bound tryptophan is removed using a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Peptide Coupling: The second amino acid, also Fmoc-Trp(Boc)-OH, is activated and coupled to the free amine of the resin-bound tryptophan.

-

Final Nα-Fmoc Deprotection: The Fmoc group of the N-terminal tryptophan is removed.

-

Cleavage from Resin: The dipeptide is cleaved from the solid support, which also removes the Boc protecting groups from the tryptophan side chains, yielding the final product, this compound.

Side-Chain Protection of Tryptophan

The indole side chain of tryptophan is susceptible to modification during the acidic conditions of final cleavage, particularly in the presence of carbocations generated from other protecting groups. The use of Fmoc-Trp(Boc)-OH is highly recommended, especially in sequences containing other sensitive residues like arginine.[1][2] The Boc group on the indole nitrogen provides protection against electrophilic attack and is cleaved simultaneously with other acid-labile side-chain protecting groups and the cleavage from the resin.[2]

Experimental Protocols

The following sections provide detailed methodologies for the solid-phase synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| 2-Chlorotrityl chloride resin | 100-200 mesh, 1% DVB | Generic |

| Fmoc-Trp(Boc)-OH | Peptide synthesis grade | Generic |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Generic |

| Dichloromethane (DCM) | ACS grade | Generic |

| Piperidine | Reagent grade | Generic |

| N,N'-Diisopropylcarbodiimide (DIC) | Reagent grade | Generic |

| 1-Hydroxybenzotriazole (HOBt) | Reagent grade | Generic |

| N,N-Diisopropylethylamine (DIPEA) | Reagent grade | Generic |

| Trifluoroacetic acid (TFA) | Reagent grade | Generic |

| Triisopropylsilane (TIS) | Reagent grade | Generic |

| Dithiothreitol (DTT) | Reagent grade | Generic |

Protocol 1: Loading of the First Amino Acid (Fmoc-Trp(Boc)-OH) onto 2-Chlorotrityl Chloride Resin

-

Swell 2-chlorotrityl chloride resin (1.0 g, substitution level e.g., 1.2 mmol/g) in DCM (10 mL) for 30 minutes in a reaction vessel.

-

Drain the DCM.

-

Dissolve Fmoc-Trp(Boc)-OH (2 equivalents relative to resin substitution) and DIPEA (4 equivalents) in DCM (10 mL).

-

Add the amino acid solution to the resin and agitate the mixture for 2 hours at room temperature.

-

To cap any remaining unreacted sites, add methanol (1 mL) and agitate for 30 minutes.

-

Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

-

Dry the resin under vacuum.

-

Determine the loading of the resin using a spectrophotometric method by cleaving the Fmoc group from a small, weighed amount of resin with a known volume of piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.

Protocol 2: Synthesis of the Dipeptide (Fmoc-Trp-Trp-Resin)

This protocol describes one cycle of deprotection and coupling.

Fmoc Deprotection:

-

Swell the Fmoc-Trp(Boc)-resin in DMF (10 mL) for 30 minutes.

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF (v/v, 10 mL) to the resin and agitate for 20 minutes.

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (5 x 10 mL) to remove residual piperidine.

Coupling of the Second Amino Acid:

-

In a separate vessel, dissolve Fmoc-Trp(Boc)-OH (3 equivalents relative to the initial resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF (10 mL). This is the activation step.

-

Allow the activation mixture to react for 10-15 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a Kaiser (ninhydrin) test can be performed on a small sample of the resin beads. A negative result (yellow beads) indicates a complete reaction.

-

Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 3: Cleavage of this compound from the Resin

-

Wash the final Fmoc-Trp-Trp-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O/DTT (90:5:2.5:2.5, v/v/v/w). The scavengers TIS and DTT are crucial to prevent the re-attachment of carbocations to the tryptophan indole ring and to prevent its oxidation.

-

Add the cleavage cocktail (10 mL per gram of resin) to the resin and agitate for 2 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh cleavage cocktail and then with neat TFA.

-

Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether several times to remove residual scavengers.

-

Dry the crude this compound product under vacuum.

Protocol 4: Purification and Characterization

Purification:

The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide. The exact gradient will need to be optimized.

-

Detection: UV absorbance is monitored at 220 nm and 280 nm (due to the tryptophan indole chromophore).

-

Fractions containing the pure product are collected, pooled, and lyophilized to obtain the final this compound as a white powder.

Characterization:

The identity and purity of the final product should be confirmed by:

-

Mass Spectrometry (MS): To confirm the molecular weight of the dipeptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemical integrity of the dipeptide.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound.

Table 1: Reagent Quantities for SPPS (0.5 mmol scale)

| Step | Reagent | Equivalents | Amount |

| Loading | 2-CTC Resin (1.2 mmol/g) | 1.0 | 0.42 g |

| Fmoc-Trp(Boc)-OH | 2.0 | 0.53 g | |

| DIPEA | 4.0 | 0.35 mL | |

| Coupling | Fmoc-Trp(Boc)-OH | 3.0 | 0.79 g |

| HOBt | 3.0 | 0.23 g | |

| DIC | 3.0 | 0.24 mL |

Table 2: Expected Yield and Purity

| Stage | Expected Yield | Purity (RP-HPLC) |

| Crude Product | > 85% | 70-90% |

| Purified Product | 60-80% | > 98% |

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the solid-phase synthesis of this compound.

Caption: Solid-phase synthesis workflow for this compound.

Key Chemical Transformations

The following diagram outlines the key chemical transformations occurring at each major step of the synthesis.

Caption: Key chemical transformations in the synthesis of this compound.

References

Navigating the Supply of Fmoc-Trp-Trp-OH: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals requiring the specialized dipeptide Fmoc-Trp-Trp-OH, securing a reliable commercial source is a critical first step. This in-depth guide provides a technical overview of the commercial landscape for this reagent, outlines key considerations for procurement, and details relevant experimental protocols and applications.

While not a ubiquitous catalog item, this compound is readily available through custom synthesis services offered by a number of specialized biochemical companies. These companies cater to the specific needs of researchers by synthesizing non-standard peptides and peptide derivatives.

Commercial Availability: A Focus on Custom Synthesis

Direct searches for catalog listings of this compound from major biochemical suppliers often yield results for the constituent amino acid, Fmoc-Trp-OH, or its protected derivatives. This indicates that this compound is primarily sourced as a custom-synthesized product. Researchers should therefore direct their inquiries to companies with established expertise in custom peptide synthesis.

Key players in the custom peptide synthesis market include:

-

Bachem

-

GenScript

-

Thermo Fisher Scientific

-

AnaSpec

-

Chem-Impex

When engaging with these suppliers for a custom synthesis project, researchers should be prepared to provide the desired specifications, including:

-

Purity Level: Typically offered at various levels (e.g., >95%, >98%, >99% by HPLC). The required purity will depend on the specific application, with higher purity being essential for sensitive assays and in vivo studies.

-

Quantity: Ranging from milligrams to grams, the required amount will influence both the cost and the synthesis timeline.

-

Analytical Data: A comprehensive Certificate of Analysis (CoA) should be requested, including HPLC, Mass Spectrometry (MS), and potentially NMR data to confirm the identity and purity of the synthesized dipeptide.

The process for obtaining a custom synthesis quote typically involves submitting a request through the supplier's website, detailing the sequence (in this case, Trp-Trp), the desired N-terminal protecting group (Fmoc), the free C-terminus (-OH), and the aforementioned specifications.

Quantitative Data Summary

For custom-synthesized this compound, quantitative data such as pricing and lead times are project-specific. However, a general comparison of services offered by leading suppliers can be informative.

| Supplier | Service Highlights | Typical Purity Levels Offered | Typical Synthesis Scale |

| Bachem | High-purity peptides, extensive quality control, regulatory support. | >95%, >98%, >99% | mg to kg |

| GenScript | Fast turnaround times, variety of modification options. | >95%, >98%, >99% | mg to g |

| Thermo Fisher | Broad portfolio of reagents and services, technical support. | >95%, >98% | mg to g |

| AnaSpec | Expertise in fluorescently labeled and modified peptides. | >95%, >98% | mg to g |

| Chem-Impex | Catalog of building blocks, custom synthesis capabilities. | >95%, >98% | mg to g |

Experimental Protocols

The synthesis of this compound is a standard procedure in solid-phase peptide synthesis (SPPS). While specific protocols are proprietary to the supplier, the general methodology is well-established.

General Solid-Phase Synthesis of this compound

This workflow outlines the fundamental steps for the manual or automated synthesis of the target dipeptide.

A Technical Guide to the Safe Handling of Fmoc-Trp-Trp-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the safety and handling procedures for Fmoc-Trp-Trp-OH (Nα-(9-Fluorenylmethoxycarbonyl)-L-tryptophyl-L-tryptophan). Due to the limited availability of specific safety data for this dipeptide, this document extrapolates information from the safety data sheets (SDS) of its constituent protected amino acid, Fmoc-L-tryptophan, and its Boc-protected derivative, Fmoc-Trp(Boc)-OH. It is imperative for all personnel handling this compound to be familiar with standard laboratory safety protocols and the information contained herein.

Hazard Identification and Classification

-

Skin Sensitization: May cause an allergic skin reaction upon contact.[1]

-

Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1]

It is prudent to handle this compound as a substance with the potential for similar hazards.

Quantitative Safety Data

The following table summarizes the available toxicological and physical safety data for related Fmoc-tryptophan derivatives. This data should be considered as indicative for this compound in the absence of specific studies.

| Parameter | Value | Compound Reference | Source |

| Acute Oral LD50 | >2000 mg/kg (rat) | Fmoc-Trp(Boc)-OH | [1] |

| Acute Dermal LD50 | >2000 mg/kg (rabbit) | Fmoc-Trp(Boc)-OH | [1] |

| Skin Irritation | No irritant effect | Fmoc-Trp(Boc)-OH | [1] |

| Eye Irritation | No irritating effect | Fmoc-Trp(Boc)-OH | [1] |

| Sensitization | May cause sensitization by skin contact. | Fmoc-Trp(Boc)-OH | [1] |

| Melting Point | 182-185 °C | Fmoc-Trp-OH | [2] |

| Water Solubility | 0.00009 g/L at 20 °C | Fmoc-Trp(Boc)-OH | [3] |

| Storage Temperature | 2-8°C | Fmoc-Trp-OH | [2] |

| Storage Temperature | -20°C | Fmoc-L-Trp(Boc)-OH | [4] |

Experimental Protocols: Safe Handling and Personal Protective Equipment

The following protocols are recommended for handling this compound in a laboratory setting.

3.1. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to prevent the formation and inhalation of dust.[1]

-

Ensure appropriate exhaust ventilation is available where dust is formed.[3]

3.2. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[1][2]

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed. Choose body protection appropriate to the concentration and amount of the substance at the specific workplace.[3]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved N95 dust mask or higher-level respiratory protection.[2]

3.3. General Hygiene Measures

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

First Aid Measures

-

In case of inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

-

In case of skin contact: Immediately wash off with soap and plenty of water.[1][3] If skin irritation or a rash occurs, seek medical advice.[1]

-

In case of eye contact: Flush eyes with water as a precaution.[3] Remove contact lenses if present and easy to do. Continue rinsing.

-

In case of ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[3]

Accidental Release Measures

-

Personal Precautions: Avoid dust formation.[3] Ensure adequate ventilation.

-

Environmental Precautions: Prevent the substance from entering drains. Avoid release to the environment.[1]

-

Methods for Cleaning Up: Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[3]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3]

-

Specific Hazards: No specific data is available, but combustion may produce hazardous fumes.

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective suit for firefighting if necessary.[1]

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperatures vary, with 2-8°C and -20°C being cited for related compounds.[2][4] Long-term storage at -20°C is advisable.

-

Incompatible Materials: Store away from oxidizing agents.[1]

-

Stability: Stable under recommended storage conditions.

Disposal Considerations

-

Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

-

Do not allow the product to reach the sewage system.

-

Contaminated packaging should be disposed of in the same manner as the product.

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the key decision points and procedures for the safe handling of this compound in a research environment.

Caption: Workflow for the safe handling of this compound.

References

Introduction to Fmoc-Trp-Trp-OH and Peptide Solubility

An In-depth Technical Guide to the Solubility of Fmoc-Trp-Trp-OH in Common Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of synthetic peptides is a critical first step in experimental design, formulation, and screening. This guide focuses on the solubility characteristics of Nα-Fmoc-L-tryptophyl-L-tryptophan (this compound), a hydrophobic dipeptide derivative commonly used in peptide synthesis and the development of novel therapeutics. Due to the challenges associated with the synthesis and handling of hydrophobic peptides, this document provides a comprehensive overview of its expected solubility in common laboratory solvents, detailed experimental protocols for solubility determination, and a logical workflow for assessing peptide solubility.

This compound is a dipeptide composed of two tryptophan residues, with the N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The presence of two bulky, hydrophobic indole side chains and the large, aromatic Fmoc group confers a significant hydrophobic character to the molecule. This inherent hydrophobicity governs its solubility, making it poorly soluble in aqueous solutions while favoring dissolution in polar aprotic organic solvents.

The solubility of peptides is influenced by several factors, including:

-

Amino Acid Composition: The presence of hydrophobic residues (e.g., Trp, Phe, Val, Leu) decreases aqueous solubility, while charged (e.g., Asp, Glu, Lys, Arg) and polar (e.g., Ser, Thr, Gln) residues enhance it.

-

Peptide Length: Longer peptide chains can present solubility challenges due to increased molecular weight and potential for aggregation.

-

Protecting Groups: N-terminal protecting groups like Fmoc and side-chain protecting groups contribute to the overall physicochemical properties of the peptide, often increasing its solubility in organic solvents.

-

Solvent Properties: The polarity, proticity, and dielectric constant of the solvent play a crucial role in its ability to solvate the peptide.

-

pH and Ionic Strength: For peptides with ionizable groups, pH and the presence of salts can significantly impact solubility.

Solubility Profile of this compound

Table 1: Estimated Solubility of this compound in Common Solvents

| Solvent | Chemical Formula | Solvent Type | Estimated Solubility | Remarks |

| High Solubility | ||||

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | High | A common solvent for peptide synthesis; Fmoc-amino acids are often highly soluble.[1][2][3] |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | High | Often used as a substitute for DMF, with excellent solvating properties for peptides.[1][4] |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | High | A strong solvent for many organic compounds, including hydrophobic peptides.[2] |

| Moderate to Good Solubility | ||||

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar Aprotic | Moderate to Good | Frequently used in peptide synthesis, though less polar than DMF or NMP.[1][3][5] |

| Chloroform | CHCl₃ | Nonpolar Aprotic | Moderate to Good | Similar to DCM in its solvating properties for nonpolar compounds.[5] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Moderate | A less polar ether-based solvent. |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Moderate | A moderately polar solvent.[5] |

| Acetone | C₃H₆O | Polar Aprotic | Moderate | A common laboratory solvent with good solvating power for many organics.[5] |

| Low to Insoluble | ||||

| Water | H₂O | Polar Protic | Insoluble | The high hydrophobicity of the molecule prevents dissolution in water.[2][6][7] |

| Methanol | CH₃OH | Polar Protic | Low to Insoluble | While polar, protic solvents are generally poor solvents for Fmoc-protected hydrophobic peptides.[2] |

| Acetonitrile | C₂H₃N | Polar Aprotic | Low | Although aprotic, its polarity may not be optimal for this specific dipeptide. |

| Hexane | C₆H₁₄ | Nonpolar | Insoluble | Too nonpolar to effectively solvate the peptide backbone. |

Note: The qualitative assessments in this table are based on general principles of peptide and Fmoc-amino acid solubility. For a precise quantitative value, experimental determination is necessary.

One source indicates that Fmoc-L-Trp(Boc)-OH is "clearly soluble when 1 mmol is dissolved in 2 ml DMF," which corresponds to a concentration of 0.5 M.[8] This provides a useful, albeit indirect, reference point for the potential solubility of the analogous dipeptide in DMF.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of a peptide like this compound in various solvents.

Materials and Equipment

-

This compound (solid powder)

-

A selection of analytical grade solvents (e.g., DMF, NMP, DMSO, DCM, THF, Acetonitrile, Methanol, Water)

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

-

Small glass vials with screw caps

Procedure

-

Preparation of Saturated Solutions: a. Weigh out an excess amount of this compound (e.g., 10-20 mg) into a pre-weighed glass vial. Record the exact mass. b. Add a known volume of the test solvent (e.g., 1.0 mL) to the vial. c. Tightly cap the vial and vortex vigorously for 1-2 minutes. d. Place the vial on a magnetic stirrer and stir at a constant, moderate speed for 24 hours at a controlled temperature (e.g., 25 °C). This allows the solution to reach equilibrium. e. After 24 hours, visually inspect the vial to ensure that undissolved solid remains, confirming that the solution is saturated.

-

Separation of the Saturated Solution: a. Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid. b. Carefully pipette a known volume of the clear supernatant (the saturated solution) into a clean, pre-weighed volumetric flask. Be cautious not to disturb the solid pellet. Record the volume transferred.

-

Quantification of the Dissolved Peptide:

-

Gravimetric Method (for non-volatile solvents): a. Weigh the volumetric flask containing the supernatant. b. Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the peptide. c. Once the solvent is fully evaporated, weigh the flask again. The difference in weight corresponds to the mass of the dissolved this compound. d. Calculate the solubility in g/L or mg/mL.

-

HPLC Method (preferred for accuracy): a. Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., DMF). b. Generate a calibration curve by injecting the standards into the HPLC and plotting the peak area against concentration. c. Dilute the collected supernatant (from step 2b) with a suitable mobile phase or solvent to a concentration that falls within the range of the calibration curve. d. Inject the diluted sample into the HPLC and determine its concentration from the calibration curve. e. Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.

-

Data Presentation

The results should be tabulated, clearly stating the solvent, temperature, and the determined solubility in both mass/volume (e.g., mg/mL) and molar (mol/L) units.

Visualization of Experimental Workflow

The logical flow for assessing the solubility of a peptide can be visualized as follows:

Conclusion

This compound, due to its pronounced hydrophobic nature, exhibits high solubility in polar aprotic organic solvents such as DMF, NMP, and DMSO, and is practically insoluble in aqueous media. For researchers and drug development professionals, this necessitates the use of appropriate organic solvent systems for its handling, purification, and in vitro testing. When precise solubility data is required for formulation or regulatory purposes, the experimental protocol provided in this guide offers a robust methodology for its determination. The successful application of such hydrophobic peptides in therapeutic and research contexts is critically dependent on a thorough understanding and characterization of their solubility.

References

- 1. peptide.com [peptide.com]

- 2. Fmoc-L-Tryptophan (Fmoc-Trp-OH) BP EP USP CAS 35737-15-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. researchgate.net [researchgate.net]

- 4. biotage.com [biotage.com]

- 5. Fmoc-Trp(Boc)-OH | 143824-78-6 [chemicalbook.com]

- 6. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]

- 8. abbexa.com [abbexa.com]

Self-Assembly Properties of Fmoc-Trp-Trp-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly properties of the dipeptide Nα-(9-fluorenylmethoxycarbonyl)-L-tryptophyl-L-tryptophan (Fmoc-Trp-Trp-OH). The ability of this molecule to spontaneously organize into well-defined nanostructures and form hydrogels under specific conditions makes it a promising candidate for various biomedical applications, including drug delivery, tissue engineering, and 3D cell culture. This document details the fundamental principles governing its self-assembly, methodologies for its synthesis and characterization, and the properties of the resulting supramolecular structures.

Core Principles of Self-Assembly

The self-assembly of this compound is a spontaneous process driven by a combination of non-covalent interactions. These interactions orchestrate the arrangement of individual dipeptide molecules into hierarchical structures, typically nanofibers, which subsequently entangle to form a three-dimensional hydrogel network.

The primary molecular forces at play are:

-

π-π Stacking: The aromatic fluorenyl groups at the N-terminus of the dipeptide have a strong tendency to stack on top of each other. This interaction is a major contributor to the stability of the self-assembled structures.[1]

-

Hydrogen Bonding: The peptide backbones of adjacent this compound molecules form intermolecular hydrogen bonds, leading to the formation of extended β-sheet-like structures. This ordered arrangement is a hallmark of many self-assembling peptide systems.[1][2]

-

Hydrophobic Interactions: The indole side chains of the two tryptophan residues contribute to the overall hydrophobicity of the molecule, promoting aggregation in aqueous environments to minimize contact with water.

The interplay of these forces results in the formation of elongated, high-aspect-ratio nanofibers. As the concentration of these fibers increases, they physically cross-link and entrap large amounts of water, leading to the formation of a hydrogel.

Quantitative Self-Assembly and Hydrogel Properties

While specific quantitative data for this compound is not extensively documented, data from the closely related Fmoc-Trp-OH and other Fmoc-dipeptides provide valuable insights into the expected properties.

| Property | Value (for related compounds) | Technique(s) | Notes |

| Minimum Gelation Concentration (MGC) | 0.25% w/v (for Fmoc-Trp-OH)[3] | Visual inspection (inversion test) | The MGC is the lowest concentration of the gelator required to form a stable, self-supporting hydrogel. This value can be influenced by pH, ionic strength, and temperature. |

| Critical Aggregation Concentration (CAC) | ~10⁻⁵ mol/L (for a related tryptophan-containing peptide)[4] | Fluorescence Spectroscopy | The CAC is the concentration above which the peptide monomers begin to self-assemble into larger aggregates. This is often determined by monitoring changes in the fluorescence of the tryptophan residues or an external fluorescent probe. |

| Storage Modulus (G') | 10² - 10⁴ Pa (typical range for Fmoc-amino acid hydrogels)[5] | Rheology | The storage modulus is a measure of the elastic properties and stiffness of the hydrogel. For Fmoc-derivatized peptide hydrogels, G' values can range from hundreds to several thousands of Pascals, indicating materials from soft to moderately stiff.[5][6] |

| Fibril Dimensions | Nanometer-scale diameters | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Self-assembled Fmoc-peptides typically form nanofibers with diameters in the range of tens of nanometers and lengths extending to several micrometers. |

| Spectroscopic Properties | See table below | UV-Vis, Fluorescence, Circular Dichroism Spectroscopy | These techniques are crucial for monitoring the self-assembly process and characterizing the secondary structure of the assembled peptides. |

Spectroscopic Characterization Data (based on Fmoc-Trp-OH)

| Technique | Observation | Interpretation |

| UV-Vis Spectroscopy | A dominant peak around 265 nm with shoulders at approximately 288 nm and 300 nm for co-assembled hydrogels.[2] A red-shift in the absorption maximum upon gelation.[3] | The peaks are characteristic of the aromatic Fmoc and tryptophan chromophores. A red-shift indicates the formation of higher-order aggregates and changes in the electronic environment of the chromophores upon self-assembly.[3] |

| Fluorescence Spectroscopy | Emission maximum around 314 nm with a broad shoulder at 355 nm (for Fmoc-Trp-OH).[2][7] | These emissions are characteristic of the Fmoc group and tryptophan residues, respectively. Changes in fluorescence intensity and wavelength can be used to monitor the aggregation process.[2][7] |

| Circular Dichroism (CD) Spectroscopy | Positive peaks in the 240-320 nm region for co-assembled Fmoc-amino acid gels.[2] | These signals suggest a specific supramolecular organization of the Fmoc moieties into highly ordered structures, often indicative of β-sheet formation.[2] |

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

Standard Fmoc/tBu solid-phase peptide synthesis (SPPS) is the preferred method for synthesizing this compound.[4][8]

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Trp(Boc)-OH

-

N,N'-Diisopropylcarbodiimide (DIC) or other coupling agent (e.g., HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Diisopropylethylamine (DIPEA)

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

-

First Amino Acid Coupling:

-

Pre-activate Fmoc-Trp(Boc)-OH with DIC/HOBt in DMF for 20-30 minutes.

-

Add the activated amino acid solution to the swollen resin and allow it to react for 2-4 hours.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

-

Repeat the piperidine treatment for 15-20 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin extensively with DMF.

-

-

Second Amino Acid Coupling: Repeat step 2 for the coupling of the second Fmoc-Trp(Boc)-OH residue.

-

Final Fmoc Deprotection: Repeat step 3.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Boc protecting groups from the tryptophan side chains.

-

Precipitate the crude peptide in cold diethyl ether.

-

-

Purification: Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Hydrogel Formation

Hydrogelation of Fmoc-dipeptides can typically be induced by a pH switch or a solvent switch method.

pH Switch Method (adapted from Fmoc-Trp-OH protocol): [2]

-

Weigh the desired amount of this compound powder (e.g., to achieve a final concentration of 0.5% w/v).

-

Dissolve the powder in a small volume of a basic solution (e.g., 0.05 M NaOH) by gentle stirring until the solution is clear. This deprotonates the carboxylic acid, rendering the molecule soluble.

-

Slowly add a weak acid (e.g., 0.1 M citric acid) dropwise to lower the pH to approximately 7.4.

-

Add a buffer solution (e.g., phosphate-buffered saline, PBS) to stabilize the pH.

-

Allow the solution to stand undisturbed at room temperature. Gelation should occur over a period of minutes to hours.

Solvent Switch Method:

-

Dissolve the this compound powder in a minimal amount of a water-miscible organic solvent (e.g., dimethyl sulfoxide, DMSO, or hexafluoroisopropanol, HFIP) to create a concentrated stock solution.

-

Inject the desired volume of the stock solution into an aqueous buffer (e.g., PBS or Tris buffer at pH 7.4) with gentle vortexing.

-

Allow the solution to stand at room temperature for gelation to occur.

Characterization of Self-Assembly and Hydrogel Properties

Rheology:

-

Use a rheometer with a parallel plate or cone-plate geometry to measure the viscoelastic properties of the hydrogel.

-

Perform oscillatory time sweeps to monitor the gelation kinetics (evolution of G' and G'').

-

Conduct frequency sweeps at a constant strain to determine the frequency dependence of the moduli.

-

Perform strain sweeps to identify the linear viscoelastic region and the yield stress of the hydrogel.[9][10]

Transmission Electron Microscopy (TEM):

-

Dilute a sample of the hydrogel or a solution of the self-assembling peptide in buffer.

-

Apply a small drop of the diluted sample onto a carbon-coated copper grid for 1-2 minutes.

-

Blot away the excess solution with filter paper.

-

Optionally, negatively stain the sample with a solution of uranyl acetate or phosphotungstic acid for 1 minute, then blot dry.

-

Image the grid using a transmission electron microscope to visualize the nanofiber morphology and dimensions.

Visualizing the Self-Assembly Process and Experimental Workflow

The following diagrams illustrate the proposed self-assembly mechanism and a typical experimental workflow for the characterization of this compound hydrogels.

Caption: Proposed self-assembly mechanism of this compound.

Caption: Experimental workflow for this compound hydrogel preparation and characterization.

References

- 1. mdpi.com [mdpi.com]

- 2. New Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Review on the Rheological Properties of Single Amino Acids and Short Dipeptide Gels [mdpi.com]

- 6. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Self-Assembled Materials Based on Fully Aromatic Peptides: The Impact of Tryptophan, Tyrosine, and Dopa Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rheological properties of peptide-based hydrogels for biomedical and other applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sci-hub.se [sci-hub.se]

Unveiling the Technical Landscape of Fmoc-Trp-Trp-OH: A Guide for Researchers

For Immediate Release

Core Chemical Data

Fmoc-Trp-Trp-OH is a protected dipeptide composed of two tryptophan residues linked by a peptide bond. The N-terminus is protected by a fluorenylmethoxycarbonyl (Fmoc) group, a common protecting group in solid-phase peptide synthesis (SPPS). The C-terminus remains a free carboxylic acid.

| Property | Value |

| Molecular Formula | C37H32N4O5 |

| Molecular Weight | 612.68 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Expected to be soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) |

Synthesis and Purification: A Methodological Overview

The synthesis of this compound is typically achieved through standard solid-phase peptide synthesis (SPPS) protocols. The process involves the sequential coupling of Fmoc-protected tryptophan residues to a solid support, followed by cleavage from the resin.

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol outlines a general procedure for the manual synthesis of this compound on a rink amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Trp(Boc)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% Piperidine in DMF

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group.

-

Washing: Thoroughly wash the resin with DMF and DCM.

-

First Amino Acid Coupling:

-

Pre-activate Fmoc-Trp(Boc)-OH (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

-

-

Washing: Wash the resin with DMF and DCM.

-

Fmoc Deprotection: Repeat step 2.

-

Second Amino Acid Coupling: Repeat step 4 to couple the second Fmoc-Trp(Boc)-OH residue.

-

Final Washing: Wash the resin thoroughly with DMF and DCM and dry under vacuum.

-

Cleavage and Deprotection: Treat the dried resin with the TFA cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove the Boc protecting group from the tryptophan side chain.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. The resulting solid can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Workflow for this compound Synthesis

Caption: Solid-phase synthesis workflow for this compound.

Applications in Research and Drug Development

Dipeptides containing tryptophan are of significant interest in various fields due to the unique properties of the indole side chain. While specific research on this compound is limited, its potential applications can be inferred from the broader context of tryptophan-containing peptides.

-

Peptide Self-Assembly: The aromatic and hydrophobic nature of the tryptophan residues can drive the self-assembly of this compound into nanostructures, which can be explored for applications in drug delivery and biomaterials.

-

Drug Discovery: As a building block, this compound can be incorporated into larger peptide sequences to study protein-protein interactions or to develop peptide-based therapeutics. The tryptophan motif is often found in bioactive peptides.

-

Signaling Pathway Investigation: While no specific signaling pathways involving this compound have been documented, tryptophan and its metabolites are known to play roles in various cellular signaling processes. Peptides containing tryptophan can be used as tools to probe these pathways.

Potential Signaling Pathway Involvement of Tryptophan Metabolites

Caption: Tryptophan metabolism and related signaling pathways.

Conclusion

This compound represents a specialized dipeptide with potential for further exploration in peptide chemistry, materials science, and drug discovery. While a dedicated CAS number is not currently indexed, its synthesis and purification can be readily achieved using standard methodologies. This guide provides a foundational understanding for researchers looking to incorporate this unique building block into their scientific investigations.

Theoretical Conformational Analysis of Fmoc-Trp-Trp-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the conformational analysis of the N-terminally protected dipeptide, Fmoc-Trp-Trp-OH. The conformation of peptides is a critical determinant of their biological activity and physicochemical properties, making such studies essential in the fields of drug design, biochemistry, and materials science. While specific experimental data for this compound is limited in the readily available literature, this guide outlines the established computational protocols and presents representative data based on studies of closely related tryptophan-containing dipeptides.

Theoretical Background

The conformational landscape of a dipeptide like this compound is primarily defined by the rotational freedom around the single bonds of the peptide backbone and the amino acid side chains. The key dihedral angles that dictate the three-dimensional structure are:

-

Backbone Dihedral Angles:

-

Phi (φ): C'-N-Cα-C'

-

Psi (ψ): N-Cα-C'-N

-

Omega (ω): Cα-C'-N-Cα (typically constrained to ~180° for a trans peptide bond)

-

-

Side Chain Dihedral Angles (for each Tryptophan residue):

-

Chi1 (χ1): N-Cα-Cβ-Cγ

-

Chi2 (χ2): Cα-Cβ-Cγ-Cδ1

-

The potential energy surface of the dipeptide, as a function of these dihedral angles, reveals the low-energy, stable conformations. Computational methods, primarily Molecular Mechanics (MM) and Quantum Mechanics (QM), are employed to explore this energy landscape.

Methodologies for Conformational Analysis

A robust theoretical study of this compound conformation typically involves a combination of methods to efficiently sample the conformational space and accurately calculate the energies of the identified conformers.

Molecular Dynamics simulations are a powerful tool for exploring the conformational space of flexible molecules like dipeptides.[1]

Experimental Protocol: Molecular Dynamics Simulation

-

System Preparation:

-

The initial 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, Maestro, PyMOL).

-

The molecule is placed in a periodic simulation box of appropriate dimensions.

-

The box is solvated with a chosen water model (e.g., TIP3P, SPC/E).

-

Counter-ions are added to neutralize the system if necessary.

-

-

Force Field Selection:

-

A suitable force field is chosen to describe the interatomic interactions. Common choices for biomolecules include AMBER, CHARMM, GROMOS, and OPLS.

-

-

Energy Minimization:

-

The energy of the initial system is minimized to remove any steric clashes or unfavorable geometries. This is typically performed using a steepest descent algorithm followed by a conjugate gradient algorithm.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble.

-

The system is then equilibrated under the NPT (constant number of particles, pressure, and temperature) ensemble to bring it to the correct density. Positional restraints on the solute may be applied and gradually released during equilibration.

-

-

Production Run:

-

A long MD simulation (typically in the nanosecond to microsecond timescale) is run under the NPT ensemble to generate a trajectory of the molecule's conformational changes over time.

-

-

Trajectory Analysis:

-

The resulting trajectory is analyzed to identify the most populated conformations. This can be done by clustering structures based on RMSD or by analyzing the distribution of dihedral angles.

-

Ramachandran plots (φ vs. ψ) are generated to visualize the accessible backbone conformations.

-

QM calculations provide a more accurate description of the electronic structure and energies of the conformers identified through MD simulations or other search methods.

Experimental Protocol: Quantum Mechanics Calculation

-

Conformer Selection:

-

A set of low-energy conformers is selected from the MD trajectory or from a systematic conformational search.

-

-

Method and Basis Set Selection:

-

A QM method and basis set are chosen. Density Functional Theory (DFT) with a functional like B3LYP is a common choice for its balance of accuracy and computational cost.[2] Møller-Plesset perturbation theory (MP2) can be used for higher accuracy.

-

A suitable basis set, such as 6-31G(d,p) or larger, is selected.

-

-

Geometry Optimization:

-

The geometry of each selected conformer is optimized at the chosen level of theory. This process finds the nearest local minimum on the potential energy surface.

-

-

Frequency Calculation:

-

Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic properties like zero-point vibrational energy (ZPVE) and thermal corrections.

-

-

Single-Point Energy Calculation:

-

To further refine the relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

-

Quantitative Data

Due to the absence of specific published data for this compound, the following tables present representative data for a tryptophan-containing dipeptide (Val-Trp) as determined by DFT calculations.[2] This data illustrates the type of quantitative information obtained from a theoretical conformational analysis.

Table 1: Calculated Dihedral Angles (in degrees) and Relative Energies (in kcal/mol) for the Most Stable Conformers of a Model Trp-Containing Dipeptide.

| Conformer | φ (Val) | ψ (Val) | φ (Trp) | ψ (Trp) | χ1 (Trp) | χ2 (Trp) | Relative Energy (kcal/mol) |

| Folded 1 | -85.2 | 145.8 | -78.9 | 135.1 | -65.4 | 92.3 | 0.00 |

| Folded 2 | -140.1 | 80.3 | -82.5 | 120.7 | 178.2 | -88.1 | 0.85 |

| Extended 1 | -155.6 | 160.2 | -162.3 | 158.4 | -70.1 | 95.6 | 1.79 |

| Extended 2 | -88.9 | 152.1 | -145.7 | 150.9 | 175.9 | 90.2 | 2.31 |

Note: The data presented is for the Val-Trp dipeptide and serves as an illustrative example.[2]

Table 2: Calculated Bond Lengths (in Å) for Representative Folded and Extended Conformers of a Model Trp-Containing Dipeptide.

| Bond | Folded Conformer | Extended Conformer |

| Cα-C' (Val) | 1.528 | 1.531 |

| C'-N (Peptide) | 1.345 | 1.339 |

| N-Cα (Trp) | 1.462 | 1.458 |

| Cα-Cβ (Trp) | 1.541 | 1.538 |

| Cβ-Cγ (Trp) | 1.512 | 1.509 |

Note: The data presented is for the Val-Trp dipeptide and serves as an illustrative example.[2]

Visualizations

Caption: Workflow for the theoretical conformational analysis of this compound.

Caption: Key parameters defining the conformation and energy of this compound.

Conclusion

The theoretical study of this compound conformation relies on a synergistic approach combining molecular dynamics simulations for broad conformational sampling and quantum mechanics calculations for accurate energy determination. While specific data for this exact dipeptide is not extensively published, the methodologies and representative data from similar tryptophan-containing peptides provide a robust framework for its conformational analysis. Such studies are invaluable for understanding the structure-activity relationships of this and related molecules, thereby guiding the design of novel peptides for therapeutic and biotechnological applications.

References

Fmoc-Trp-Trp-OH: A Technical Guide to its Synthesis, Self-Assembly, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-α-fluorenylmethyloxycarbonyl-L-tryptophyl-L-tryptophan (Fmoc-Trp-Trp-OH), a protected dipeptide with significant potential in the fields of biomaterials and drug delivery. While specific historical data on the initial discovery of this compound is not extensively documented, its synthesis and properties can be understood through the well-established principles of solid-phase peptide synthesis (SPPS) and the self-assembly of Fmoc-protected amino acids. This document details the probable synthesis of this compound, explores its predicted self-assembly into hydrogels based on the known behavior of tryptophan-containing peptides, and discusses its potential applications in research and development.

Introduction: The Significance of Fmoc-Protected Peptides

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Introduced by Carpino and Han in 1970, the Fmoc group offers a base-labile protecting strategy for the α-amino group of amino acids, allowing for the stepwise assembly of peptide chains under mild conditions. This methodology has been instrumental in the synthesis of a vast array of peptides for therapeutic and research purposes.